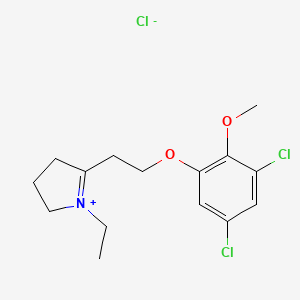![molecular formula C10H6O2S6 B12695598 2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione CAS No. 84852-33-5](/img/structure/B12695598.png)
2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione typically involves multi-step reactions. One common approach is the cyclization of precursor molecules containing sulfur and carbonyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can replace one of the sulfur atoms with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfur-containing structure makes it a candidate for studying sulfur metabolism and its role in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the thiopyran ring structure may interact with specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds also contain multiple nitrogen and sulfur atoms and are used in various applications, including herbicides and pharmaceuticals.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives: Known for their inhibitory activity against enzymes like D-amino acid oxidase.
Uniqueness
2,3,5,5’,6,6’-Hexahydro-2’-mercapto-2,6,6’-trithioxo[3,3’-BI-4H-thiopyran]-4,4’-dione is unique due to its specific arrangement of sulfur atoms and the thiopyran ring, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
84852-33-5 |
|---|---|
Molecular Formula |
C10H6O2S6 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
3-[4-hydroxy-2,6-bis(sulfanylidene)-3H-thiopyran-5-yl]-2,6-bis(sulfanylidene)thian-4-one |
InChI |
InChI=1S/C10H6O2S6/c11-3-1-5(13)17-9(15)7(3)8-4(12)2-6(14)18-10(8)16/h7,12H,1-2H2 |
InChI Key |
FWFMXUOVSWCMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=S)SC1=S)C2=C(CC(=S)SC2=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


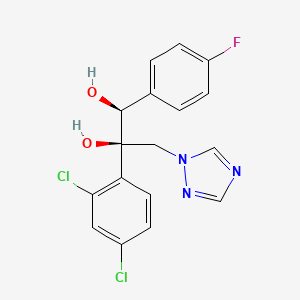

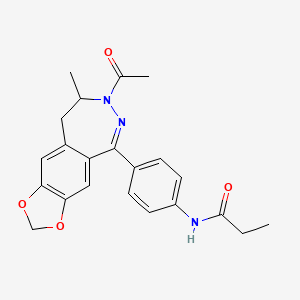

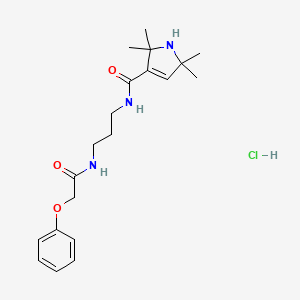
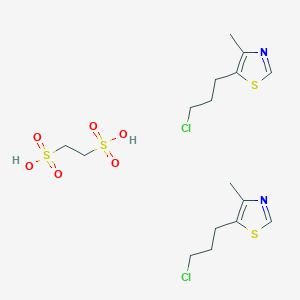


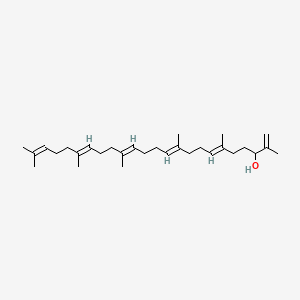


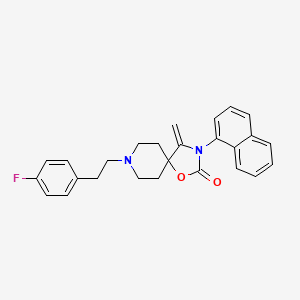
![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)
